3-(1,3-二苯基-1H-吡唑-4-基)-丙烯酸

描述

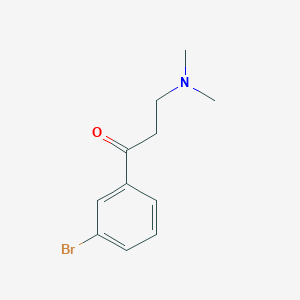

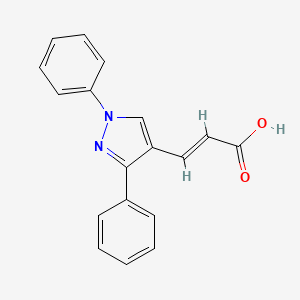

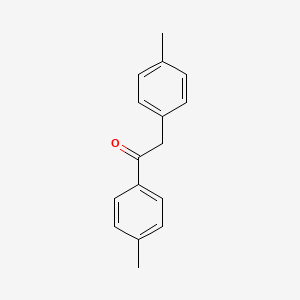

The compound “3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid” is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields .Molecular Structure Analysis

The molecular structure of pyrazole comprises two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound “3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid” is a derivative of this structure.Chemical Reactions Analysis

In the synthesis of pyrazole derivatives, various reaction procedures are employed. For instance, in the synthesis of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives, the compounds were characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .科学研究应用

合成方法

- 3-(1,3-二苯基-1H-吡唑-4-基)-丙烯酸已由吡唑-1H-4-甲醛合成,而吡唑-1H-4-甲醛本身是通过苯基腙衍生物的 Vilsmeier-Haack 反应制备的。该化合物可进一步反应形成丙酸,方法如 Pd-木炭和二亚胺,其中二亚胺方法经济有效 (Deepa 等,2012)。

在聚合物改性中的应用

- 在聚合物科学领域,辐射诱导的聚乙烯醇/丙烯酸水凝胶已使用各种胺改性,包括 3-(1,3-二苯基-1H-吡唑-4-基)-丙烯酸的衍生物。由于其增强的抗菌和抗真菌活性,这些改性对医学应用具有影响 (Aly & El-Mohdy,2015)。

晶体结构研究

- 已经对掺入该化合物的聚合物的晶体结构进行了研究,证明了在溶剂热条件下形成二维聚合物结构 (Zhao 等,2016)。

抗菌评估

- 它已被用作各种杂环化合物的合成前体,包括咪唑和恶二唑,这些化合物已被评估其抗菌活性 (Elmagd 等,2017)。

潜在的抗肿瘤剂

- 该化合物已用于基于吡唑的 novel 杂环化合物的 design 和合成,作为潜在的抗肿瘤剂,对某些类型的乳腺癌和卵巢肿瘤显示出显着的细胞毒活性 (Farag 等,2010)。

在催化中的应用

- 其衍生物已用于 β-吡唑-1-基丙烯酸酯的催化不对称芳基化,适用于有机合成 (Gopula 等,2015)。

抗氧化剂筛选

- 该化合物的新衍生物已被合成并筛选其抗氧化活性,显示出有希望的抑制抗氧化活性 (Sallam 等,2020)。

未来方向

作用机制

Target of Action

The primary targets of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid are cancer cells, particularly human breast cancer cells (MCF-7) . The compound has been designed and synthesized as a potential cytotoxic agent .

Mode of Action

The compound interacts with its targets by inhibiting cell viability. It has been shown to exhibit cytotoxic activity against human breast cancer cells (MCF-7) at various concentrations . The interaction of the compound with its targets results in a reduction in cell viability percentage .

Pharmacokinetics

Molecular modeling studies and adme calculations of the novel synthesized derivatives are in adequate consent with the pharmacological screening results .

Result of Action

The result of the compound’s action is a reduction in cell viability. In vitro cytotoxic studies against human breast cancer cell line (MCF-7) demonstrated a reduction in cell viability percentage and IC50 values against the standard reference drug cisplatin . Some derivatives of the compound exhibited remarkable cytotoxic activity, even better than the standard drug cisplatin .

生化分析

Biochemical Properties

The biochemical properties of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant cytotoxic activity against human breast cancer cell line (MCF-7) in vitro . This suggests that it may interact with key enzymes and proteins involved in cell proliferation and survival.

Cellular Effects

3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid has been shown to have a significant impact on cellular processes. In particular, it has been found to reduce cell viability in a dose-dependent manner, with the most potent effects observed at higher concentrations . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its cytotoxic activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid over time in laboratory settings have not been extensively studied. Its cytotoxic effects suggest that it may have long-term impacts on cellular function .

属性

IUPAC Name |

(E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPUNBPIUCTWSD-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)